

The Stability and Degradation of Allyl Cyclohexanepropionate: A Technical Guide

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Compound of Interest

Compound Name: Allyl cyclohexanepropionate

Cat. No.: B1218758

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Introduction

Allyl cyclohexanepropionate is a widely utilized fragrance and flavor ingredient prized for its sweet, fruity, pineapple-like aroma. As with any organic molecule used in consumer products and pharmaceuticals, a thorough understanding of its stability and degradation pathways is critical for ensuring product quality, safety, and shelf-life. This technical guide provides an in-depth analysis of the stability of **allyl cyclohexanepropionate** under various stress conditions, including hydrolysis, oxidation, and thermal decomposition. It also outlines detailed experimental protocols for stability testing and employs visualizations to illustrate key degradation pathways and workflows.

Core Concepts in Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.^[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its long-term behavior.^[1] Key stress conditions include hydrolysis across a range of pH values, oxidation, and exposure to heat and light.^[1]

Hydrolytic Degradation

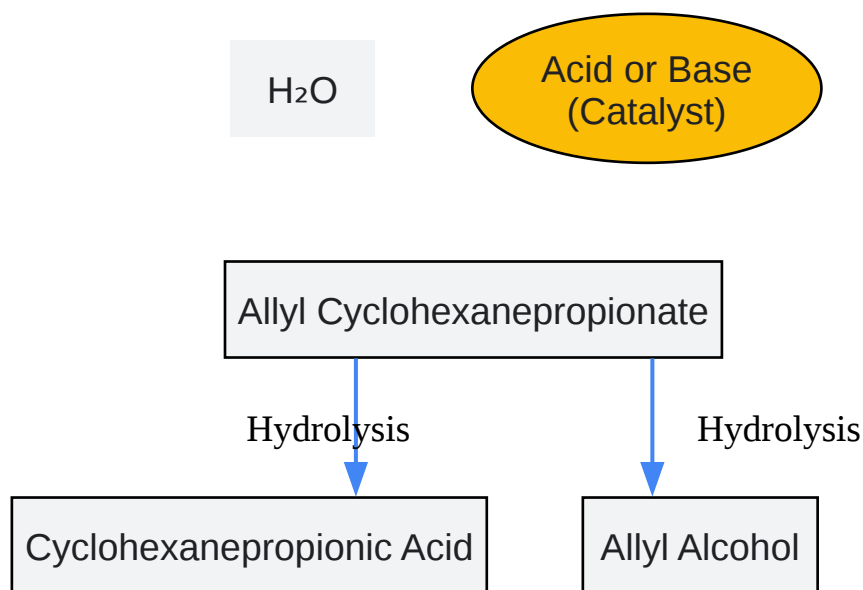
Ester hydrolysis is a primary degradation pathway for **allyl cyclohexanepropionate**. The reaction involves the cleavage of the ester bond in the presence of water, typically catalyzed by acid or base, to yield cyclohexanepropionic acid and allyl alcohol.[2]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[2]

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[2]

While specific kinetic data for the hydrolysis of **allyl cyclohexanepropionate** is not readily available in the provided literature, the principles of ester hydrolysis are well-established. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the ester.

Putative Hydrolytic Degradation Pathway



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Caption: Hydrolytic degradation of **allyl cyclohexanepropionate**.

Quantitative Data for Hydrolytic Degradation (Illustrative)

The following table presents illustrative data for the degradation of an ester under forced hydrolytic conditions. The values are based on general knowledge of ester stability and are intended to provide a framework for experimental design.

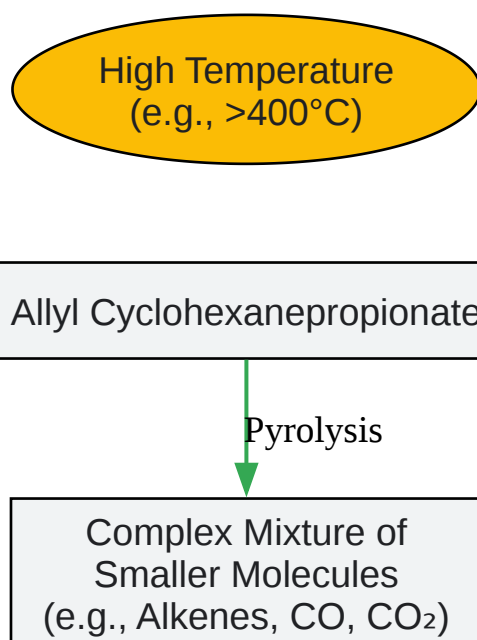
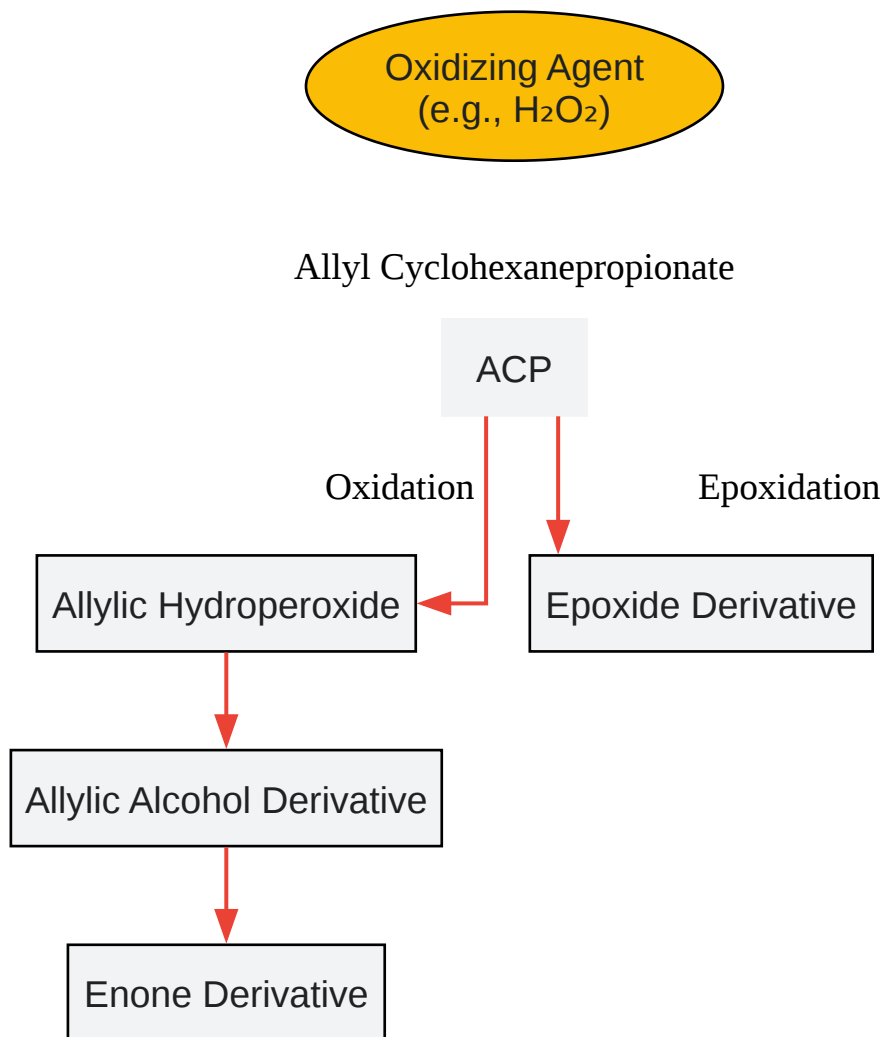
Condition	Temperature (°C)	Time (hours)	% Degradation (Illustrative)	Primary Degradation Products
0.1 N HCl	60	24	15%	Cyclohexanepionic Acid, Allyl Alcohol
0.1 N NaOH	40	8	40%	Sodium Cyclohexanepionate, Allyl Alcohol
Neutral (Water)	80	72	< 5%	Cyclohexanepionic Acid, Allyl Alcohol

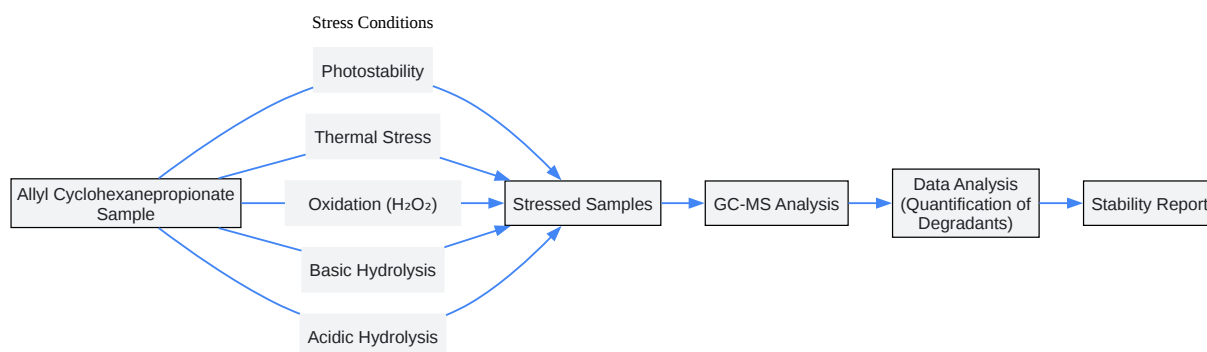
Oxidative Degradation

The allyl group in **allyl cyclohexanepropionate** is susceptible to oxidation. The allylic C-H bonds are particularly reactive towards radical abstraction, which can initiate a cascade of oxidative reactions. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.^[3]

Potential oxidation products can include hydroperoxides, allylic alcohols, enones, and epoxides. The specific products formed will depend on the oxidant and reaction conditions. For instance, oxidation of allylic alcohols with hydrogen peroxide can yield α,β -unsaturated carbonyl compounds. While this is a reaction of a potential degradation product (allyl alcohol), similar oxidative pathways could affect the parent molecule.

Putative Oxidative Degradation Pathways





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